![molecular formula C11H8ClNO4 B2855496 5-Chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid CAS No. 1156747-97-5](/img/structure/B2855496.png)
5-Chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid
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Overview
Description
5-Chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid is a chemical compound with the CAS Number: 1156747-97-5 . It has a molecular weight of 253.64 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-2-methoxy-4-(propioloylamino)benzoic acid . The InChI code is 1S/C11H8ClNO4/c1-3-10(14)13-8-5-9(17-2)6(11(15)16)4-7(8)12/h1,4-5H,2H3,(H,13,14)(H,15,16) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Potentiometric Titration and Analytical Techniques
The study of hydroxylated benzoic acids, such as 3-hydroxy-4-methoxy benzoic acid, through potentiometric titration highlights the analytical applications of similar compounds in understanding their chemical properties. The use of artificial neural networks (ANN) for data treatment in potentiometric acid-base titration of such compounds suggests a potential area where 5-Chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid could be applied for advanced analytical and data processing techniques in chemical analysis (Aktaş & Yaşar, 2004).
Synthesis and Characterization of Polymers
Research on the doping of polyaniline with benzoic acid and substituted benzoic acids, including 2-methoxybenzoic acid, presents an application in the synthesis and characterization of conductive polymers. The high conductivity observed in polyaniline-benzoic acid salts indicates the potential utility of 5-Chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid in the development of new polymeric materials with enhanced electrical properties (Amarnath & Palaniappan, 2005).
Drug Synthesis and Pharmaceutical Applications
The novel and practical industrial process scale-up of related benzoic acid derivatives for the synthesis of therapeutic compounds highlights the significance of such chemicals in pharmaceutical manufacturing. The efficient preparation of these intermediates on a large scale, as demonstrated with 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, underlines the potential application of 5-Chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid in the synthesis of valuable pharmaceuticals (Zhang et al., 2022).
Organic Synthesis and Catalysis
The application of benzoic acid derivatives in C–H bond functionalization offers a glimpse into the utility of 5-Chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid in organic synthesis and catalysis. The development of methods for selective meta-C–H olefination of benzoic acid derivatives showcases the potential of such compounds in facilitating complex organic transformations (Li et al., 2016).
Environmental Applications
The treatment of herbicides using membrane bioreactor (MBR) technology, involving phenoxyacetic and benzoic acid herbicides, suggests an environmental application for 5-Chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid. This compound could potentially be involved in the degradation or removal of contaminants from water, contributing to environmental protection and sustainability (Ghoshdastidar & Tong, 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-chloro-2-methoxy-4-(prop-2-ynoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c1-3-10(14)13-8-5-9(17-2)6(11(15)16)4-7(8)12/h1,4-5H,2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRMCGALPGPSNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)NC(=O)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid | |
CAS RN |
1156747-97-5 |
Source
|
Record name | 5-chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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